molecular formula C14H19N3O2 B13071690 Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13071690
M. Wt: 261.32 g/mol
InChI Key: GBADLLJRHYSGES-UHFFFAOYSA-N
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Description

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound contains a hydrazine group, a benzyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of palladium catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H19N3O2/c15-16-13-7-12-6-11(13)8-17(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9,15H2

InChI Key

GBADLLJRHYSGES-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)NN

Origin of Product

United States

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